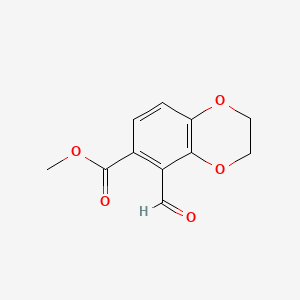
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that belongs to the class of benzodioxines. These compounds are characterized by a benzene ring fused with a dioxane ring. The specific structure of this compound includes a formyl group at the 5-position and a carboxylate ester group at the 6-position, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the 1,4-benzodioxine ring. This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position using methanol and a suitable acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-carboxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: Methyl 5-hydroxymethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate.
Substitution: Various substituted benzodioxines depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s structure allows it to interact with proteins and nucleic acids, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler structure without the formyl and carboxylate groups.
2,3-Dihydro-1,4-benzodioxine: Lacks the formyl and carboxylate groups but shares the core benzodioxine structure.
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Similar structure but with different functional groups.
Uniqueness
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and carboxylate groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C11H10O5/c1-14-11(13)7-2-3-9-10(8(7)6-12)16-5-4-15-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
DDWCVNJGVHQXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)OCCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















